molecular formula C19H21FN2O B3008668 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 953168-28-0

2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Cat. No. B3008668
CAS RN: 953168-28-0
M. Wt: 312.388
InChI Key: WLLTVNKHWMGRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamide derivatives often exhibit interesting photophysical properties and are used in the development of fluorescent probes for biological applications . The structural features of benzamide derivatives, such as the presence of a fluorine atom and a pyridyl group, can significantly influence their molecular conformation, crystal packing, and intermolecular interactions .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the context of the provided papers, various synthetic strategies have been employed to create benzamide compounds with different substituents and structural motifs. For example, a palladium-catalyzed cyanation/reduction sequence was used to introduce an aminomethyl moiety in the synthesis of a related compound . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic methodologies could be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the orientation of substituent groups around the benzene ring, which can lead to different crystal packing and intermolecular interactions. For instance, the orientation of the pyridine ring with respect to the benzene ring can vary, influencing the molecule's conformation . The presence of a fluorine atom can also affect the molecular conformation, as seen in a series of fluoro-N-(pyridyl)benzamides, where the position of the fluorine atom led to different hydrogen bonding patterns and crystal packing .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide functional group. The papers provided do not detail specific reactions involving this compound, but they do discuss the photophysical properties of similar compounds, which are influenced by their ability to undergo intersystem crossing and internal conversion processes . These reactions are crucial for the fluorescence properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The presence of fluorine atoms and the type of aromatic substituents can influence properties such as melting point, solubility, and fluorescence. For example, the crystal structure and intermolecular interactions can affect the luminescence properties of benzamide derivatives in the solid state . Additionally, the substitution pattern of fluorine and pyridine N-atoms has been shown to correlate with physicochemical properties like melting point behavior . The specific physical and chemical properties of this compound would likely be influenced by its fluorine substitution and the presence of the pyrrolidinylphenethyl group.

Scientific Research Applications

Structural and Physicochemical Analyses

  • A study by Mocilac et al. (2012) examined a grid of fluoro-N-(pyridyl)benzamides to correlate structural relationships between experimental crystal structures and ab initio calculations. The research focused on how fluorine and pyridine N-atom substitution patterns affect molecular conformation, highlighting the role of intermolecular interactions in determining solid-state aggregation and physicochemical properties (Mocilac, Donnelly, & Gallagher, 2012).

Synthesis and Properties of Polymers

  • Hsiao et al. (2000) synthesized a series of polyamides with flexible main-chain ether linkages and ortho-phenylene units, derived from 4-tert-butylcatechol. These polyamides displayed noncrystalline properties, high solubility in polar solvents, and useful levels of thermal stability, indicating potential applications in material science (Hsiao, Yang, & Chen, 2000).

Fluorescence and Photophysical Properties

  • Yamaji et al. (2017) prepared benzamides with pyridine, pyridazine, pyrazine, and pyrimidine rings, converting them into difluoroboronated complexes as novel blue fluorophores. The study explored their luminescence properties in solution and solid-state, suggesting applications in biological and organic material research (Yamaji et al., 2017).

Therapeutic Research Applications

  • Kepe et al. (2006) utilized a selective serotonin 1A molecular imaging probe for PET imaging in Alzheimer's disease research. This study underscores the potential of benzamide derivatives in neuroimaging and the diagnosis of neurodegenerative diseases (Kepe et al., 2006).

Mechanism of Action

Target of Action

The primary target of 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, also known as LY2444296, is the κ (kappa) opioid receptor (KOR) . The KOR is one of the opioid receptors that interact with endogenous opioids and opioid drugs. It plays a crucial role in pain perception, mood regulation, and consciousness.

Mode of Action

LY2444296 is a high-affinity, potent, and selective antagonist of the KOR . An antagonist is a substance that blocks or inhibits the physiological action of another. In this case, LY2444296 binds to the KOR and prevents its activation by agonists, thereby inhibiting the receptor’s function .

Pharmacokinetics

It is described asbrain-penetrant and orally active , suggesting it can cross the blood-brain barrier and can be administered orally. The compound is also described as short-acting , indicating it has a relatively short half-life .

Result of Action

In vivo studies have shown that LY2444296 can reverse κ agonist antinociceptive efficacy . This suggests that it may have potential applications in pain management. Additionally, it has been observed to decrease immobility time and prevent enhanced alcohol consumption among mice subjected to stress by forced swimming , indicating potential effects on mood and behavior.

properties

IUPAC Name

2-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-18-6-2-1-5-17(18)19(23)21-12-11-15-7-9-16(10-8-15)22-13-3-4-14-22/h1-2,5-10H,3-4,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLTVNKHWMGRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.